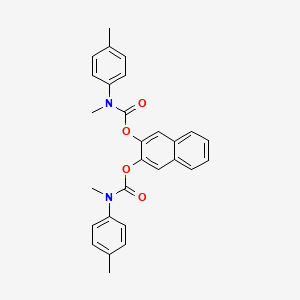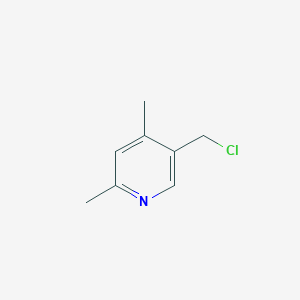
2-(2,4-Dioxo-1,3-thiazolidin-5-yl)butanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dioxo-1,3-thiazolidin-5-yl)butanedioic acid is a heterocyclic compound that contains a thiazolidine ring. This compound is known for its unique chemical properties and potential applications in various fields, including medicinal chemistry and industrial processes. The presence of both oxo and thiazolidine groups in its structure contributes to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dioxo-1,3-thiazolidin-5-yl)butanedioic acid typically involves the reaction of thiazolidine derivatives with suitable reagents under controlled conditions. One common method involves the condensation of thiazolidine-2,4-dione with maleic anhydride in the presence of a catalyst. The reaction is carried out in an organic solvent such as acetic acid, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for achieving high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dioxo-1,3-thiazolidin-5-yl)butanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a variety of thiazolidine derivatives with different functional groups .
Scientific Research Applications
2-(2,4-Dioxo-1,3-thiazolidin-5-yl)butanedioic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research has explored its use in developing new therapeutic agents for treating diseases such as cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of 2-(2,4-Dioxo-1,3-thiazolidin-5-yl)butanedioic acid involves its interaction with specific molecular targets and pathways. The compound can modulate oxidative stress by scavenging free radicals and inhibiting lipid peroxidation. Additionally, it may interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dioxo-1,3-thiazolidin-5-yl)acetic acid
- 2-(2,4-Dioxo-1,3-thiazolidin-5-yl)acetamide
- 2-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetic acid
Uniqueness
Compared to similar compounds, it may offer enhanced stability and reactivity under certain conditions, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C7H7NO6S |
|---|---|
Molecular Weight |
233.20 g/mol |
IUPAC Name |
2-(2,4-dioxo-1,3-thiazolidin-5-yl)butanedioic acid |
InChI |
InChI=1S/C7H7NO6S/c9-3(10)1-2(6(12)13)4-5(11)8-7(14)15-4/h2,4H,1H2,(H,9,10)(H,12,13)(H,8,11,14) |
InChI Key |
IPTCPYXVGCQSRP-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C1C(=O)NC(=O)S1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-furylmethyl)-5-[3-(morpholin-4-ylsulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12124694.png)
![N-{3-[(2-chloro-4-fluorophenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B12124702.png)


![2-Furancarboxaldehyde, 5-[(pentyloxy)methyl]-](/img/structure/B12124710.png)
![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-[4-(propan-2-yloxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B12124714.png)
![1H-Pyrrolo[1,2-a]benzimidazole, 6-fluoro-2,3-dihydro-, 4-oxide](/img/structure/B12124715.png)



![(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione](/img/structure/B12124734.png)

![N-(3,4-dichlorophenyl)-2-[4-(2-naphthylsulfonyl)piperazinyl]acetamide](/img/structure/B12124753.png)

